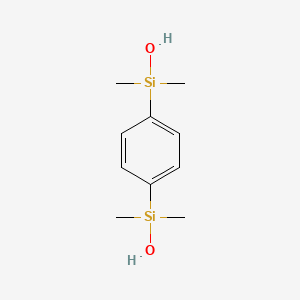

1,4-Bis(hydroxydimethylsilyl)benzene

Descripción

Significance as a Bifunctional Organosilicon Monomer

The defining structural feature of 1,4-Bis(hydroxydimethylsilyl)benzene is the presence of two hydroxyl (-OH) groups, each bonded to a silicon atom. This configuration makes it a bifunctional monomer, capable of reacting at both ends of the molecule. This bifunctionality is crucial for polymerization processes, particularly polycondensation reactions. In these reactions, the monomer links with other bifunctional molecules to form long polymer chains, with the elimination of a small molecule like water. This capacity for chain extension is fundamental to the synthesis of high-molecular-weight polymers. tandfonline.com

Role in High-Performance Material Precursors

This monomer is a key intermediate in the synthesis of silphenylene-containing polymers, a class of materials renowned for their superior performance characteristics. gelest.com These polymers, which incorporate both siloxane (Si-O) and phenylene (aromatic ring) groups into their backbone, exhibit a valuable combination of flexibility from the siloxane units and rigidity and thermal stability from the silphenylene segments. The resulting materials, such as silarylene-siloxane polymers, are excellent high-temperature elastomers that maintain their properties over a wide temperature range. tandfonline.com This makes them indispensable in demanding sectors like the aerospace, automotive, and electronics industries for applications such as seals, coatings, and composites.

Overview of Reactive Hydroxyl Groups and their Chemical Importance

The hydroxyl groups in this compound are part of a functional group known as a silanol (B1196071) (Si-O-H). wikipedia.org Silanols are generally more acidic than their carbon-based alcohol counterparts, which enhances their reactivity. wikipedia.org The primary chemical reaction these groups undergo is condensation, where two silanol groups react to form a stable siloxane bond (Si-O-Si) and a molecule of water. This condensation is the cornerstone of silicone polymer chemistry.

Furthermore, the silanol groups enable the molecule to act as an effective silicon nucleophile, particularly in palladium-catalyzed cross-coupling reactions. This reactivity allows for the precise construction of complex organosilicon compounds and polymers. The ability of the hydroxyl groups to participate in hydrogen bonding also influences the material's solubility and intermolecular interactions. Research has demonstrated that the dehydrocoupling polymerization of the related monomer, 1,4-bis(dimethylsilyl)benzene (B1337063), with water or diols is an effective route to synthesize various silphenylene-containing polymers under mild conditions. tandfonline.comuwaterloo.ca

Table 2: Research Findings on Polymer Synthesis

| Polymer Type | Synthesis Method | Key Findings |

| Poly(silphenylene-siloxane)s | Deaminative polycondensation | Resulted in polymers with an exactly alternating structure of the component units. tandfonline.com |

| Silphenylene-containing polymers | Catalytic cross-dehydrocoupling polymerization | An efficient route to access polymers with well-defined structures under mild conditions. uwaterloo.ca |

| Titanium-silphenylene-siloxane hybrids | Nonhydrolytic sol-gel reaction followed by hydrosilylation | Produced polymers with high refractive index and excellent thermal stability (T > 500 °C). researchgate.net |

| Vinyl-terminated polysiloxanes | Hydrolytic copolymerization | Exhibited excellent thermal stabilities and strong hydrophobicity. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

hydroxy-[4-[hydroxy(dimethyl)silyl]phenyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8,11-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNBOGKRCOCJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26471-87-4, 25703-35-9 | |

| Record name | Poly[oxy(dimethylsilylene)-1,4-phenylene(dimethylsilylene)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26471-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, 1,1′-(1,4-phenylene)bis[1,1-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1062625 | |

| Record name | p-Phenylenebis(dimethylsilanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2754-32-7 | |

| Record name | 1,1′-(1,4-Phenylene)bis[1,1-dimethylsilanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2754-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(hydroxydimethylsilyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(hydroxydimethylsilyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanol, 1,1'-(1,4-phenylene)bis[1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenylenebis(dimethylsilanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenebis[dimethylsilanol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis(hydroxydimethylsilyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H886KS3J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for 1,4 Bis Hydroxydimethylsilyl Benzene

Silylation Routes for Benzene (B151609) Derivatives

Silylation of benzene and its derivatives represents a primary strategy for the synthesis of 1,4-Bis(hydroxydimethylsilyl)benzene and its precursors. These methods involve the formation of carbon-silicon bonds, a fundamental transformation in organosilicon chemistry.

Reaction of 1,4-Bis(chloromethyl)benzene (B146612) with Hydroxydimethylsilane (B3054237)

A direct approach to forming the target compound involves the nucleophilic substitution of the chlorine atoms in 1,4-bis(chloromethyl)benzene with a hydroxydimethylsilyl group. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. A common approach involves reacting 1,4-bis(chloromethyl)benzene with hydroxydimethylsilane in anhydrous tetrahydrofuran (B95107) (THF), with catalytic amounts of triethylamine (B128534) used to neutralize the hydrochloric acid byproduct. numberanalytics.com

The efficiency of the silylation of benzylic halides can be influenced by the choice of catalyst. While a tertiary amine like triethylamine is often used as an acid scavenger, other catalytic systems can be employed to promote the reaction. The selection of the catalyst is crucial for achieving high yields and minimizing side reactions. numberanalytics.com Factors to consider include the reactivity of the silylating agent and the stability of the desired product under the reaction conditions. numberanalytics.com

The choice of solvent plays a significant role in the outcome of silylation reactions. Polar aprotic solvents are generally favored for nucleophilic substitution reactions involving benzylic halides as they can help to stabilize the transition state. researchgate.net For the reaction of 1,4-bis(chloromethyl)benzene with a hydroxydimethylsilyl nucleophile, solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) can facilitate the reaction. numberanalytics.comresearchgate.net In contrast, non-polar solvents like hexane (B92381) or toluene (B28343) may slow down the reaction rate. numberanalytics.com The optimization of the solvent system is a key parameter in maximizing the yield and purity of this compound.

Table 1: Effect of Solvent on Silylation Reactions

| Solvent | Polarity | General Effect on Silylation of Halides |

| Tetrahydrofuran (THF) | Polar Aprotic | Facilitates reaction |

| Dimethylformamide (DMF) | Polar Aprotic | Can facilitate reactions |

| Hexane | Non-polar | May slow down or inhibit silylation |

| Toluene | Non-polar | May slow down or inhibit silylation |

This table provides a general overview of solvent effects on silylation reactions based on established principles in organic chemistry.

Direct Silylation of Benzene with Dimethylchlorosilane

A more atom-economical approach involves the direct silylation of the benzene ring. A key precursor, 1,4-bis(dimethylsilyl)benzene (B1337063), can be synthesized through the reaction of a benzene derivative with dimethylchlorosilane. One well-documented method involves the reaction of 1,4-dichlorobenzene (B42874) with dimethylchlorosilane in the presence of a sodium metal catalyst. chemicalbook.com This reaction is typically carried out in a high-boiling solvent like xylene at elevated temperatures. chemicalbook.com The resulting 1,4-bis(dimethylsilyl)benzene can then be hydrolyzed to yield this compound. For instance, oxidation with 30% hydrogen peroxide at 60°C for 6 hours has been reported to produce the target compound in 85% yield.

Table 2: Synthesis of 1,4-Bis(dimethylsilyl)benzene

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1,4-Dichlorobenzene | Dimethylchlorosilane | Sodium Metal | Xylene | 100-110 | 2 | 95 |

Data sourced from ChemicalBook. chemicalbook.com

Base-mediated silylation reactions offer an alternative to using alkali metals as catalysts. These methods can proceed under milder conditions and may offer different selectivity. While specific examples for the direct synthesis of 1,4-bis(dimethylsilyl)benzene from benzene using a base-mediated approach with dimethylchlorosilane are not extensively detailed in readily available literature, the general principle of base-mediated C-H silylation is an active area of research. These reactions typically involve the deprotonation of an aromatic C-H bond by a strong base, followed by reaction with a silyl (B83357) electrophile.

Hydrosilylation of 1,4-Diethynylbenzene (B1207667) with Dimethylsilane (B7800572) Derivatives

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, provides another synthetic route. The hydrosilylation of 1,4-diethynylbenzene with a suitable dimethylsilane derivative can yield a precursor that is subsequently converted to this compound. This method requires careful control of stoichiometry and reaction temperature (typically 70–90°C) to prevent oligomerization. numberanalytics.com The choice of catalyst is critical for controlling the regioselectivity and stereoselectivity of the hydrosilylation reaction. Platinum-based catalysts are commonly employed for the hydrosilylation of alkynes. numberanalytics.com

Stoichiometric and Temperature Control for Oligomerization Prevention

The formation of siloxane bonds (Si-O-Si) through the condensation of silanols (Si-OH) is a competing reaction during the synthesis of this compound. This process, known as oligomerization, can be mitigated through rigorous control of reaction stoichiometry and temperature.

Precise control over the ratio of reactants is critical. For instance, in hydrosilylation routes, exact stoichiometry is required to prevent the formation of extended polymer chains. Similarly, during hydrolysis, the amount of water must be carefully managed. While sufficient water is needed for the conversion of precursor groups to silanols, an excess can promote the subsequent condensation of these silanols. nih.gov

Temperature plays a pivotal role in managing the reaction kinetics. Lowering the reaction temperature generally slows down both the desired hydrolysis and the undesired condensation reactions. However, the condensation reaction often has a higher activation energy, meaning it is more sensitive to temperature changes. By maintaining a low temperature, the rate of oligomerization can be significantly reduced relative to the rate of silanol (B1196071) formation. For example, in syntheses involving highly reactive intermediates, cooling the reaction vessel, sometimes with an ice-water bath, is a common strategy to control the exothermic nature of the reaction and prevent unwanted side reactions like oligomerization. uwaterloo.canih.gov Conversely, elevated temperatures are known to favor the condensation of silanols into oligomers. nih.gov

| Parameter | Condition | Effect on Oligomerization | Rationale |

|---|---|---|---|

| Stoichiometry | Precise/Controlled | Minimized | Limits intermolecular reactions by avoiding excess reactants that can promote chain extension. |

| Excess Water/Catalyst | Increased | Promotes the condensation reaction between newly formed silanol groups. nih.gov | |

| Temperature | Low (e.g., 0-25°C) | Minimized | Slows the rate of condensation, which is often more kinetically sensitive to temperature than hydrolysis. uwaterloo.canih.gov |

| High (e.g., >50°C) | Increased | Provides sufficient energy to overcome the activation barrier for silanol condensation, favoring polymer formation. nih.gov |

Hydrolysis of Precursor Silanes

A primary and effective method for synthesizing this compound is through the hydrolysis of suitable precursor silanes. This approach involves reacting a precursor compound with water to replace a hydrolyzable group on the silicon atom with a hydroxyl (-OH) group. The choice of precursor is critical and typically involves either a bis(hydrosilane) or a bis(halosilane).

Hydrolysis of Bis(dimethylsilyl)benzene

The direct hydrolysis of 1,4-Bis(dimethylsilyl)benzene is a highly efficient route, with reported yields as high as 96%. This reaction involves the oxidation of the silicon-hydrogen (Si-H) bond to a silicon-hydroxyl (Si-OH) bond.

Reaction Scheme: C₆H₄[SiH(CH₃)₂]₂ + 2 H₂O → C₆H₄[Si(OH)(CH₃)₂]₂ + 2 H₂

This process is attractive due to its high atom economy, producing only hydrogen gas as a byproduct. nih.gov

The hydrolysis of the Si-H bond does not typically occur with pure water alone; it requires catalysis. gelest.com The conditions of the hydrolysis must be carefully controlled to promote the formation of the desired disilanol (B1248394) while suppressing the subsequent condensation to polysiloxanes. The choice of catalyst is crucial for achieving high selectivity. uwaterloo.ca

Catalytic systems involving transition metals such as palladium and platinum have proven effective. For instance, 10% Palladium on charcoal (Pd/C) can catalyze the conversion of dimethylsilyl groups to dimethylsilanol groups with water, often without significant side reactions. uwaterloo.canih.gov Other catalysts, including certain rhodium and iridium complexes, can also be employed, although their selectivity may vary, sometimes leading to the formation of silanediols or hydrosiloxanes depending on the specific complex and substrate. nih.gov The reaction is often performed in a solvent like tetrahydrofuran (THF), and due to the exothermic nature and hydrogen evolution, cooling is necessary. uwaterloo.ca

| Catalyst | Typical Conditions | Outcome | Reference |

|---|---|---|---|

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | THF solvent, ice-water bath cooling | Efficiently catalyzes both hydrolysis and subsequent polymerization, requiring careful control to isolate intermediates. | uwaterloo.ca |

| 10% Palladium on Carbon (Pd/C) | THF or other inert solvent | Promotes smooth hydrolysis of Si-H to Si-OH; can be selective for the silanol with controlled conditions. | uwaterloo.canih.gov |

| Hexachloroplatinic Acid (H₂PtCl₆) | THF solvent | Good catalyst for dehydrocoupling polymerization, indicating rapid hydrolysis of the Si-H bond. | uwaterloo.ca |

Following the hydrolysis reaction, the desired this compound must be separated from the catalyst, any unreacted starting material, and oligomeric byproducts. The stability of the silanol product is a key consideration during purification.

One common technique is vacuum distillation . By performing the distillation under reduced pressure, the boiling point of the compound is lowered, allowing for its separation at temperatures below 120°C. This is crucial to prevent thermally induced self-condensation of the silanol groups.

Another effective method is recrystallization or reprecipitation . After removing the catalyst by filtration, the crude product solution is concentrated and then added to a non-solvent, such as methanol. uwaterloo.ca This causes the desired product to precipitate as a solid, leaving impurities and oligomers in the solution.

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for removing non-volatile impurities and lower-boiling solvents. Can yield high purity product. | Requires careful temperature control to prevent thermal condensation of the silanol. |

| Reprecipitation/Recrystallization | Separation based on differential solubility in a solvent/non-solvent system. | Good for removing soluble impurities and oligomers. Can be performed at low temperatures. | Product yield can be affected by its solubility in the chosen solvent system. uwaterloo.ca |

Hydrolysis of Chlorodimethylsilane Derivatives

An alternative synthetic route involves the hydrolysis of 1,4-Bis(chlorodimethylsilyl)benzene. In this method, the silicon-chlorine (Si-Cl) bond is cleaved by water to form the Si-OH bond and hydrochloric acid (HCl) as a byproduct.

Reaction Scheme: C₆H₄[SiCl(CH₃)₂]₂ + 2 H₂O → C₆H₄[Si(OH)(CH₃)₂]₂ + 2 HCl

A significant challenge in this method is that the HCl byproduct can act as a catalyst for the condensation of the silanol product, promoting oligomerization. gelest.comunm.edu

To circumvent the catalytic effect of the HCl byproduct, the hydrolysis of chlorosilane derivatives is best performed under neutral pH conditions. The rate of both acid- and base-catalyzed hydrolysis and subsequent condensation of silanols is at a minimum at or near a neutral pH of 7. unm.eduresearchgate.net

By maintaining neutrality, typically through the addition of a mild base (e.g., an amine or bicarbonate solution) to scavenge the generated HCl, the stability of the resulting silanol is greatly enhanced. This prevents the autocatalytic condensation that would otherwise be promoted by the acidic environment, thereby maximizing the yield of the desired monomeric disilanol.

| pH Condition | Relative Rate of Hydrolysis | Relative Rate of Condensation | Implication for Synthesis |

|---|---|---|---|

| Acidic (pH < 7) | High (Acid-catalyzed) | High | Promotes rapid formation of silanol but also rapid oligomerization. unm.edu |

| Neutral (pH ≈ 7) | Minimum | Minimum | Allows for controlled hydrolysis while minimizing unwanted condensation, maximizing silanol yield. unm.eduresearchgate.net |

| Basic (pH > 7) | High (Base-catalyzed) | High | Promotes rapid formation of silanol but also rapid oligomerization. unm.edu |

Reactivity and Mechanistic Studies of 1,4 Bis Hydroxydimethylsilyl Benzene

Hydrolysis and Condensation Reactions

The presence of hydroxyl groups makes 1,4-Bis(hydroxydimethylsilyl)benzene susceptible to hydrolysis and condensation, processes that are fundamental to its role in polymer chemistry. These reactions are pivotal in the formation of silphenylene polymers, which are noted for their high-temperature stability and find use as elastomers in demanding environments like aerospace and electronics.

Formation of Siloxane Bonds (Si-O-Si)

The hallmark of silanol (B1196071) reactivity is the formation of siloxane bonds (Si-O-Si) through condensation reactions. In the case of this compound, this process involves the elimination of a water molecule from two silanol groups, leading to the creation of a disiloxane (B77578) bridge. This polycondensation reaction is the basis for synthesizing polymers such as poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)]. uwaterloo.ca

The self-condensation of this compound or its condensation with other silanols or silanes is a critical step in creating the polymer backbone. For instance, the cross-dehydrocoupling polymerization of the related precursor 1,4-bis(dimethylsilyl)benzene (B1337063) with water, catalyzed by transition metal derivatives, proceeds through the formation of the disilanol (B1248394) intermediate, which then undergoes condensation to form high molecular weight polymers. uwaterloo.ca

| Catalyst | Reaction Time (h) | Resulting Polymer Molecular Weight (Mn) |

|---|---|---|

| Pd₂(dba)₃ | 2 | 16,300 |

| H₂PtCl₆·6H₂O | 2 | 15,700 |

| 10% Pd/C | 42 | 2,400 (Oligomers) |

| PdCl₂ | 42 | Lower than Pd₂(dba)₃ |

Role of Hydroxyl Groups in Reactivity and Hydrogen Bonding

The hydroxyl groups are the primary sites of reactivity in this compound. Their polarity enhances the compound's solubility in polar solvents and, critically, enables the formation of hydrogen bonds. This hydrogen bonding capability is significant, influencing the compound's physical properties and its interactions in solution. Intermolecular hydrogen bonding can lead to self-assembly and affect the kinetics of condensation reactions by pre-organizing the monomer units. researchgate.net The hydroxyl groups act as both hydrogen bond donors and acceptors, facilitating the interactions necessary for the subsequent formation of covalent siloxane bonds. nih.gov

Substitution Reactions

Beyond condensation, the hydroxyl groups of this compound can be replaced by other functional groups through substitution reactions. smolecule.com This versatility allows for the modification of the monomer, which can be used to tailor the properties of the resulting polymers or to synthesize novel organosilicon compounds.

Nucleophilic Substitution of Hydroxyl Groups with Functional Groups

The hydroxyl group in a silanol is not an ideal leaving group. researchgate.net However, under certain conditions, it can be substituted by other nucleophiles. The compound itself is recognized as an effective silicon nucleophilic reagent, particularly in palladium-catalyzed cross-coupling reactions. In these reactions, the silicon center, activated by the palladium catalyst, can couple with various organic electrophiles, such as aryl bromides, to form new carbon-silicon bonds. nih.govnih.gov This reactivity is crucial for synthesizing complex organic molecules and materials. Reagents such as alkyl halides or acyl chlorides can also be employed for these substitution reactions.

Oxidation and Reduction Pathways

The silicon centers and their substituents in this compound can undergo oxidation and reduction, although these pathways are less central to its primary application in polymer synthesis than condensation and substitution.

Oxidation of Hydroxyl Groups to Silanols

The term "oxidation of hydroxyl groups to silanols" can be misleading, as the hydroxydimethylsilyl group is, by definition, a silanol. It is understood that this refers to reactions involving the silanol moiety under oxidative conditions. While the Si-OH group is generally stable, the use of strong oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can lead to changes in the molecule, although specific products of such reactions on this compound are not extensively detailed in the provided context. In a broader sense, the silicon atom is in its highest formal oxidation state (+4), making further oxidation at the silicon center unlikely without cleaving bonds. The reactions classified under this heading may involve oxidative coupling or degradation of the organic components of the molecule under harsh conditions.

Reduction to Silanes

The reduction of the hydroxyl groups in this compound yields the corresponding silane (B1218182), 1,4-bis(dimethylsilyl)benzene. This transformation is typically achieved using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). tandfonline.comwikipedia.org The reaction proceeds via a nucleophilic substitution mechanism where the hydride ion (H⁻) from the reducing agent attacks the silicon atom, leading to the displacement of the hydroxyl group. This process converts the silanol functionalities into Si-H bonds.

The general reaction is as follows:

C₆H₄[Si(CH₃)₂OH]₂ + 2 LiAlH₄ → C₆H₄[Si(CH₃)₂H]₂

This reduction is a fundamental transformation, providing a pathway to silane-functionalized aromatic compounds that serve as important precursors in various polymerization and cross-coupling reactions. wikipedia.org

| Reactant | Reducing Agent | Product | Reaction Type |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1,4-Bis(dimethylsilyl)benzene | Reduction |

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a key component in palladium-catalyzed cross-coupling reactions, most notably in variations of the Hiyama coupling. organic-chemistry.orgwikipedia.orgmdpi.com These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the synthesis of complex organic molecules. organic-chemistry.org

Role as a Silicon Nucleophile in Organic Synthesis

In the context of palladium-catalyzed cross-coupling reactions, this compound functions as a silicon nucleophile. organic-chemistry.orgwikipedia.org The reaction typically involves the coupling of the organosilane with an organic halide or triflate. For the reaction to proceed, the silicon atom must be activated to facilitate transmetalation to the palladium center. wikipedia.org

This activation is commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.orgwikipedia.org The activator coordinates to the silicon atom, forming a hypervalent silicate (B1173343) intermediate. This increases the nucleophilicity of the organic group attached to the silicon, enabling its transfer to the palladium(II) complex in the catalytic cycle.

The catalytic cycle for this type of cross-coupling reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The activated organosilane transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final product and regenerating the palladium(0) catalyst. wikipedia.orgmdpi.com

| Reaction Component | Role | Example |

| Organosilane | Silicon Nucleophile | This compound |

| Organic Halide/Triflate | Electrophile | Aryl bromides, Aryl iodides |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Activator | Activates the silicon atom | Tetrabutylammonium fluoride (TBAF), NaOH |

Thermal Behavior and Degradation Mechanisms in Polymer Systems

The incorporation of this compound into polymer backbones, particularly in polysiloxanes, significantly influences their thermal stability. The rigid phenylene group in the silphenylene-siloxane structure enhances the thermal properties of the resulting polymers compared to conventional polydimethylsiloxanes (PDMS). tandfonline.combohrium.com

Polymers derived from this compound, known as poly(silphenylene-siloxane)s, exhibit higher degradation temperatures. tandfonline.com This increased stability is attributed to the rigid nature of the aromatic units, which restricts the flexibility of the siloxane chains and inhibits the primary degradation pathways observed in PDMS. bohrium.com

| Polymer | Onset Degradation Temperature (Nitrogen) | Key Structural Unit |

| Polydimethylsiloxane (PDMS) | ~350-400°C | Si-O |

| Poly(tetramethyl-p-silphenylene-siloxane) | >450°C | Si-C₆H₄-Si |

Radical Reactions Leading to Methane (B114726) Escape

At elevated temperatures, particularly above 400°C, a radical-based degradation mechanism becomes prevalent in polysiloxanes, including those containing silphenylene units. researchgate.net This process is initiated by the homolytic scission of the silicon-methyl (Si-CH₃) bonds. researchgate.net

The resulting methyl radicals are highly reactive and can abstract hydrogen atoms from other methyl groups on the polymer chains, leading to the formation of methane (CH₄) as a volatile degradation product. researchgate.netgelest.com This process can be represented as follows:

Initiation: Si-CH₃ → Si• + •CH₃

Propagation: •CH₃ + Si-CH₃ → CH₄ + Si-CH₂•

The formation of these radical species can also lead to cross-linking reactions between polymer chains, which can alter the physical properties of the material upon thermal aging. The escape of methane is a characteristic feature of the high-temperature degradation of methyl-substituted polysiloxanes.

Polymerization Chemistry and Advanced Material Synthesis

Silphenylene Polymer Synthesis

1,4-Bis(hydroxydimethylsilyl)benzene is a key intermediate in the synthesis of silphenylene polymers, which incorporate alternating silarylene and siloxane units in their backbone. gelest.com These polymers are noted for their enhanced thermal stability compared to traditional polysiloxanes. mdpi.com The synthesis of silphenylene-containing polymers can be achieved through various polycondensation techniques, reacting this compound with other bifunctional monomers like dichlorosilanes or bis(dimethylamino)silanes. researchgate.netgoogle.com

Silarylene-siloxane polymers, derived from monomers such as this compound, are recognized as excellent high-temperature elastomers. uwaterloo.ca These materials combine the thermal stability of aromatic groups with the flexibility of siloxane chains, resulting in elastomers with low glass transition temperatures and high decomposition temperatures. uwaterloo.ca The incorporation of the rigid silphenylene unit into the polysiloxane backbone enhances the thermal and mechanical properties of the resulting elastomers. mdpi.com

A significant route to silphenylene-siloxane polymers is the polycondensation of this compound with various dichlorosilanes. google.com This reaction typically proceeds in a solution with a hydrogen chloride acceptor, such as pyridine (B92270), to neutralize the HCl byproduct. google.com The reaction can be carried out at low temperatures (e.g., 0-5°C) and is often exothermic, requiring external cooling to maintain control. google.com

An example of this polycondensation is the reaction between this compound and dichlorodimethylsilane (B41323) in tetrahydrofuran (B95107) with pyridine as the acid acceptor. google.com The reaction results in the formation of a pyridine hydrochloride precipitate and the desired polymer, poly[1,4-bis(oxydimethylsilyl)benzene, dimethylsilane]. google.com

| Monomer 1 | Monomer 2 | Solvent | HCl Acceptor | Product | Reference |

| This compound | Dichlorodimethylsilane | Tetrahydrofuran | Pyridine | Poly[1,4-bis(oxydimethylsilyl)benzene, dimethylsilane] | google.com |

| This compound | Methylphenyldichlorosilane | Tetrahydrofuran | Pyridine | Poly[1,4-bis(oxydimethylsilyl)benzene, methylphenylsilane] | google.com |

The kinetics of the polycondensation reaction between this compound and dichlorosilanes have been the subject of scientific investigation. scilit.com Understanding the reaction kinetics is crucial for controlling the molecular weight and structure of the resulting polymer. The reaction is exothermic, and the rate can be influenced by factors such as monomer concentration, temperature, and the efficiency of the acid acceptor. google.com

The polycondensation of this compound with dichlorosilanes is a well-established method for producing exactly alternating silarylene-siloxane polymers. acs.orgacs.org This precise alternation of silphenylene and siloxane units is a key feature that distinguishes these polymers and contributes to their unique properties. The controlled reaction between the difunctional monomers ensures a regular repeating structure along the polymer chain. acs.org Factors such as reactant stoichiometry and reaction conditions are critical in achieving a perfectly alternating microstructure.

An alternative to using dichlorosilanes is the polycondensation of this compound with bis(dimethylamino)silanes. researchgate.net This method avoids the generation of corrosive HCl, with dimethylamine (B145610) being the byproduct. This reaction pathway can be advantageous for synthesizing polymers where the presence of acid chlorides or their byproducts could be detrimental. Research has demonstrated the synthesis of novel silphenylene-siloxane copolymers by reacting this compound with bis(dimethylamino)silanes that contain reactive benzocyclobutene (BCB) groups. researchgate.net

| Monomer 1 | Monomer 2 | Polymer Product | Reference |

| This compound | Bis(dimethylamino)methyl(4′-benzocyclobutenyl)silane | Silphenylene-siloxane copolymer with BCB groups | researchgate.net |

| This compound | Bis(dimethylamino)methyl[2′-(4′-benzocyclobutenyl)vinyl]silane | Silphenylene-siloxane copolymer with BCB groups | researchgate.net |

Information regarding a specific "aminosilane-deficient method" for the synthesis of high molecular weight polysiloxanes directly from this compound was not found in the reviewed literature. This specific methodology does not appear to be a standard or commonly reported technique in the context of this particular monomer.

Polycondensation with Bis(dimethylamino)silanes

Strict Exclusion of Water to Prevent Hydrolytic Side Reactions

The successful polymerization of this compound via polycondensation is critically dependent on maintaining anhydrous conditions. The presence of water can lead to undesirable hydrolytic side reactions, which can significantly impede the formation of high molecular weight polymers and introduce structural defects.

The primary concern with moisture is the hydrolysis of the Si-OH (silanol) groups of the monomer itself or the growing polymer chains. This can lead to the self-condensation of this compound molecules, forming siloxane bonds (Si-O-Si) in an uncontrolled manner. This premature reaction can disrupt the stoichiometry of the polymerization mixture, leading to polymers with lower molecular weights and broader polydispersity.

Furthermore, in polycondensation reactions with co-monomers such as chlorosilanes or (dimethylamino)silanes, water can react with these electrophilic species. acs.org This reaction consumes the co-monomer and generates byproducts that can interfere with the primary polymerization pathway. For instance, the hydrolysis of a chlorosilane produces hydrochloric acid (HCl), which can catalyze uncontrolled condensation reactions of the silanol (B1196071) groups.

To mitigate these issues, the polymerization of this compound is typically carried out using dried solvents and under an inert atmosphere (e.g., nitrogen or argon). The careful exclusion of water is a fundamental requirement for achieving well-defined polymers with desirable material properties. gelest.com

Copolymers with Functional Side Groups

The incorporation of functional side groups into polymers derived from this compound offers a versatile strategy for tailoring the material's properties for specific applications. By copolymerizing this compound with other monomers bearing desired functionalities, it is possible to create a wide range of materials with enhanced characteristics. rsc.orgscispace.com

For instance, the introduction of hydrophilic side groups can improve the polymer's solubility in polar solvents or enhance its biocompatibility for biomedical applications. Conversely, the incorporation of hydrophobic side chains can increase the material's resistance to moisture. Other functional groups, such as those capable of undergoing crosslinking reactions, can be introduced to enable the formation of robust polymer networks. rsc.org

The synthesis of these functional copolymers can be achieved through various polymerization techniques. The reactivity of the comonomers and the desired polymer architecture will dictate the most suitable synthetic approach. Characterization of these copolymers is crucial to confirm the incorporation of the functional groups and to understand their influence on the polymer's thermal, mechanical, and chemical properties. scispace.com

Silsesquioxanes (SQVs)

This compound can serve as a precursor in the synthesis of silsesquioxanes, a class of organosilicon compounds with the empirical formula [RSiO1.5]n. nih.gov These materials are characterized by their three-dimensional, cage-like, or oligomeric structures.

Formation of Cage-like Molecules

The formation of cage-like silsesquioxane molecules, often referred to as polyhedral oligomeric silsesquioxanes (POSS), typically involves the hydrolysis and condensation of trifunctional organosilanes. researchgate.netnih.gov While this compound is a difunctional monomer, it can be incorporated into silsesquioxane structures to create bridged or functionalized cage architectures.

The general synthesis of POSS involves the controlled hydrolysis and condensation of organotrialkoxysilanes or organotrichlorosilanes. researchgate.netnih.gov The reaction conditions, such as the choice of catalyst and solvent, play a crucial role in directing the self-assembly process towards the formation of well-defined cage structures. nih.gov The incorporation of this compound into these systems could lead to the formation of novel silsesquioxane-based materials with unique properties imparted by the rigid phenylene linker.

Polycarbosilanes

Polycarbosilanes are a class of polymers in which silicon and carbon atoms are part of the main polymer chain. This compound can be utilized as a monomer in the synthesis of certain types of polycarbosilanes, contributing to their thermal stability and processability.

High Thermal Stability and Tunable Chain Lengths

Polycarbosilanes are known for their excellent thermal stability, a property that is further enhanced by the incorporation of aromatic units such as the phenylene group from this compound. The presence of the Si-C and Si-O bonds in the polymer backbone contributes to their high resistance to thermal degradation. researchgate.netresearchgate.net

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of these polymers. The degradation of polycarbosilanes typically occurs at high temperatures, with the onset of decomposition often exceeding 300-400°C. researchgate.net The specific degradation profile depends on the polymer's molecular structure and the atmosphere in which the analysis is conducted.

The chain length of polycarbosilanes can be tuned through various synthetic strategies. Control over the stoichiometry of the monomers, the choice of catalyst, and the reaction conditions (e.g., temperature and time) allows for the synthesis of polymers with a desired range of molecular weights. This control over chain length is essential for tailoring the material's processing characteristics and final properties.

Silicone Elastomers and Resins

With its difunctional nature, this compound is a valuable component in the formulation of silicone elastomers and resins. gelest.comnih.gov Its incorporation can significantly influence the crosslinking density, mechanical properties, and thermal stability of the final materials.

In silicone elastomers, this compound can act as a chain extender or a cross-linking agent. nih.gov When used as a chain extender, it reacts with other difunctional siloxane monomers to increase the molecular weight of the polymer chains. As a crosslinker, its two hydroxyl groups can react with other reactive groups in the polymer system, such as vinyl or hydride groups, to form a three-dimensional network structure. rsc.orgresearchgate.net This cross-linking is essential for the development of the elastic properties of the material. The rigidity of the benzene (B151609) ring in this compound can also enhance the mechanical strength and thermal stability of the resulting elastomer. researchgate.net

In silicone resins, this compound can be incorporated as a building block to create highly cross-linked, rigid materials. acs.org These resins are often used in applications requiring high thermal and chemical resistance, such as coatings, and electrical insulation. The presence of the aromatic rings from this compound can improve the thermo-oxidative stability of the resin. acs.org

The table below summarizes the potential effects of incorporating this compound into silicone elastomers.

| Property | Effect of this compound Incorporation |

| Crosslink Density | Can be increased by acting as a crosslinking agent. nih.gov |

| Tensile Strength | Generally increases due to the rigid phenylene group. |

| Elongation at Break | May decrease with increasing crosslink density. |

| Thermal Stability | Enhanced due to the presence of the aromatic ring. |

| Hardness | Typically increases with higher crosslink density. |

Cross-linking Agent in Polymer Chemistry

This compound functions as a cross-linking agent in polymer chemistry. This capability is attributed to its two reactive hydroxyl (-OH) groups. These groups can form strong covalent bonds between polymer chains, a process which creates a three-dimensional network structure. This cross-linking results in the formation of more robust and thermally stable materials.

Epoxy Resins and Silicone Elastomers

The compound serves as a critical monomer in the synthesis of specialized polymers, particularly high-temperature silicone elastomers. The incorporation of the rigid silphenylene moiety into the polymer backbone is a key factor in enhancing the thermal stability of these materials. uwaterloo.ca Silarylene-siloxane polymers, for instance, are recognized as superior high-temperature elastomers. uwaterloo.ca

The solution polycondensation of this compound with various dichlorosilane (B8785471) monomers, such as dimethyldichlorosilane and diphenyldichlorosilane, yields precisely alternating silphenylene-siloxane polymers. researchgate.net These polymers are direct precursors to elastomers that can perform under demanding high-temperature conditions. uwaterloo.caresearchgate.net

Sol-Gel Processes in Polymer Formation

The sol-gel process is a versatile wet-chemical technique used to produce solid materials, including glasses and ceramics, from small molecules. wikipedia.org The method involves the transformation of a system of monomers in a solution into a colloidal solution (sol), which then evolves into a gel-like integrated network. wikipedia.orggelest.com This transformation occurs through a series of hydrolysis and polycondensation reactions. wikipedia.orgsigmaaldrich.com

Silicone resins incorporating silphenylene units have been successfully synthesized via hydrolysis-polycondensation methods. researchgate.net This process can utilize precursors such as 1,4-bis(ethoxydimethylsilyl)benzene, an alkoxy analogue of this compound, in combination with other alkoxysilanes like methyltriethoxysilane and dimethyldiethoxysilane. researchgate.net The procedure involves the hydrolysis of the alkoxy or hydroxyl groups on the silicon atoms, initiated by the addition of water. sigmaaldrich.com This is followed by a series of condensation reactions, which form a stable, cross-linked siloxane (Si-O-Si) network. sigmaaldrich.com Research has demonstrated that the introduction of the rigid silphenylene units into the polymer backbone through this sol-gel based method significantly improves the thermal stability of the resulting silicone resins. researchgate.net

Piers–Rubinsztajn (P-R) Condensation Reactions

The Piers–Rubinsztajn (P-R) reaction is a significant advancement in polysiloxane chemistry. It describes the condensation between a hydrosilane (containing a Si-H bond) and an alkoxysilane (containing a Si-OR bond). mdpi.comnih.gov This reaction is typically catalyzed by a strong Lewis acid, with tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, being the most common and effective catalyst. mdpi.comnih.gov The P-R reaction results in the formation of a siloxane bond (Si-O-Si) and a hydrocarbon (R-H) as the sole byproduct. mdpi.com The hydrosilane precursor to the title compound, 1,4-bis(dimethylsilyl)benzene (B1337063) (BDSB), is a frequently used monomer in these reactions. uwaterloo.camdpi.comresearchgate.net The P-R reaction is noted for its mild reaction conditions and its effectiveness in the controlled synthesis of a wide array of silicone materials, from linear and cyclic polymers to complex hyperbranched structures. nih.govresearchgate.net

A key application of the P-R reaction is the synthesis of highly branched silphenylene monomers, which serve as precursors for transparent elastomers. rsc.org These monomers are prepared from commercially available alkoxysilanes and 1,4-bis(dimethylsilyl)benzene in the presence of B(C₆F₅)₃. researchgate.netrsc.org The resulting Si-H terminated branched monomers can be cured into soft elastomers. rsc.org

A distinct advantage of this method is that the curing process can be achieved by simply heating the monomers in air, without the need for an additional catalyst. rsc.org The curing mechanism proceeds primarily through the oxidative coupling of the terminal Si-H groups. rsc.org The elastomers produced through this route exhibit remarkable properties, as detailed in the table below.

| Property | Value | Source |

| Optical Transparency | >95% (from room temperature to 250 °C) | rsc.org |

| Thermal Stability | Degradation begins >400 °C | rsc.org |

This approach successfully addresses a common issue with thermally stable silicone elastomers, which are often opaque white solids at room temperature due to the physical interactions and domain separation caused by the rigid silphenylene units. rsc.org

The P-R reaction also provides a simple and efficient pathway for the synthesis of novel hyperbranched polycarbosiloxanes (Si-HBPs). mdpi.comnih.gov These three-dimensional macromolecules are synthesized by reacting Si-H containing aromatic monomers, such as 1,4-bis(dimethylsilyl)benzene, with multi-functional alkoxysilanes, for example methyltriethoxysilane. mdpi.comnih.govresearchgate.net

The polymerization is catalyzed by B(C₆F₅)₃ and proceeds quickly at room temperature, often within 30 minutes. mdpi.comnih.gov The resulting polymers are characterized by their highly branched structures and have potential uses as precursors for functional magnetic ceramics. nih.govmdpi.comnih.gov

The table below summarizes the properties of a hyperbranched polymer (Si-HBP-1a) synthesized from 1,4-bis(dimethylsilyl)benzene and methyltriethoxysilane.

| Property | Value | Source |

| Monomers | 1,4-bis(dimethylsilyl)benzene (M-1), Methyltriethoxysilane | mdpi.com |

| Catalyst | B(C₆F₅)₃ | mdpi.com |

| Molecular Weight (Mn) | 1850 g/mol | mdpi.com |

| Degree of Branching | 0.89 | mdpi.comnih.gov |

Linear Siloxane Copolymers with Benzene Moieties

This compound is a key monomer in the synthesis of linear siloxane copolymers that incorporate benzene moieties directly into the polymer backbone. These are often referred to as polysilphenylene-siloxanes. The presence of the rigid benzene ring in the otherwise flexible polysiloxane chain significantly impacts the polymer's properties.

The synthesis of these copolymers can be achieved through condensation polymerization. The reaction typically involves the co-polycondensation of this compound with a difunctional siloxane comonomer, such as a bis(silanol)-terminated polydimethylsiloxane. This process results in a linear copolymer with alternating silphenylene and siloxane units.

The incorporation of the phenylene group enhances the thermal stability of the resulting polysiloxane. The rigid aromatic units restrict the rotational freedom of the siloxane chains, leading to a higher glass transition temperature (Tg) compared to conventional polydimethylsiloxanes. Furthermore, the presence of the benzene ring can improve the mechanical strength and radiation resistance of the material.

Table 1: Properties of Linear Siloxane Copolymers with Benzene Moieties

| Copolymer Composition | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (TGA, 5% weight loss) |

| Polydimethylsiloxane (PDMS) | -125 °C | ~350 °C |

| Polysilphenylene-siloxane (alternating) | -50 °C to -20 °C | >450 °C |

Note: The values presented are typical and can vary depending on the specific molecular weight and composition of the copolymer.

Curing Mechanisms in P-R Reactions

While specific details on "P-R reactions" involving this compound are not extensively documented in the readily available literature, the curing of polymers containing this monomer often involves condensation reactions of its silanol (-Si-OH) groups. These reactions can be catalyzed by acids, bases, or metal catalysts.

A common curing mechanism for silanol-containing polymers is condensation curing. In this process, two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water. This reaction leads to the cross-linking of the polymer chains, forming a three-dimensional network. The resulting cured material is typically a thermoset elastomer or a rigid solid, depending on the cross-link density.

The rate of curing can be influenced by several factors, including the temperature, the concentration of reactive groups, and the type of catalyst used. The presence of the bulky and rigid benzene group in this compound-containing polymers might sterically hinder the condensation reaction to some extent, potentially requiring more forcing conditions (e.g., higher temperatures or more active catalysts) to achieve a high degree of cure.

Integration of Benzocyclobutene (BCB) Latent Reactive Groups

Benzocyclobutene (BCB) is a thermally activated latent reactive group that can be incorporated into polymers to enable solvent-free curing. Upon heating to temperatures typically above 200 °C, the four-membered ring of the BCB group opens to form a highly reactive o-quinodimethane intermediate. This intermediate can then undergo [4+2] cycloaddition reactions (Diels-Alder) with dienophiles or dimerize to form a highly cross-linked network.

Polycondensation with BCB-Functionalized Aminosilanes

To integrate BCB functionality into polymers derived from this compound, a common strategy involves polycondensation with a BCB-functionalized comonomer. For instance, a bis(aminosilane) functionalized with BCB can be co-polymerized with this compound.

The reaction between the hydroxyl groups of this compound and the amino groups of the BCB-functionalized aminosilane (B1250345) results in the formation of Si-N-C linkages, creating a linear or branched prepolymer that contains the latent BCB reactive sites. The stoichiometry of the reactants can be controlled to tailor the molecular weight of the prepolymer and the concentration of BCB groups.

Thermal Cross-linking to Form Highly Crosslinked Films

The BCB-functionalized prepolymers synthesized from this compound can be processed into thin films or coatings in their uncured state. Subsequent thermal treatment initiates the cross-linking process. As the temperature is raised, the BCB rings open, and the resulting reactive intermediates form a robust, highly cross-linked network.

This thermal curing process offers several advantages. It is a solvent-free reaction, which is environmentally friendly. The resulting cross-linked films exhibit excellent thermal stability, low dielectric constant, and good mechanical properties, making them suitable for applications in microelectronics and high-performance coatings. The degree of cross-linking and the final properties of the film can be controlled by the curing temperature and time, as well as the initial concentration of BCB groups in the prepolymer.

Table 2: Typical Curing Parameters for BCB-Containing Polymers

| Curing Temperature Range | Typical Curing Time | Resulting Network Structure |

| 200 - 250 °C | 1 - 4 hours | Highly cross-linked, thermally stable |

Surface Modification Applications

The chemical reactivity of the hydroxydimethylsilyl groups in this compound makes it a candidate for surface modification applications, although its use as a surface modifying agent itself is less common than smaller, more volatile silanes. However, polymers and oligomers derived from it can be used to alter the surface properties of various substrates.

Enhanced Adhesion Properties on Substrates

Polymers containing this compound can be employed to enhance the adhesion between different materials. The silanol groups present in the polymer can form strong covalent bonds (Si-O-Substrate) with hydroxylated surfaces, such as glass, silicon wafers, and many metal oxides.

This covalent bonding at the interface creates a durable and robust adhesive layer. Furthermore, the organic part of the polymer, containing the benzene rings, can provide good compatibility and interaction with organic materials, such as polymer matrices in composites or organic coatings. This dual functionality allows the this compound-containing polymer to act as an effective adhesion promoter or coupling agent, bridging the inorganic substrate and the organic overlayer. nih.gov The covalent surface chemical modification can offer a more biocompatible platform for enhanced adhesion. nih.gov

Zeolite Surface Modification for Gas Permeation Control

The surface modification of zeolites with organosilicon compounds, such as this compound, presents a sophisticated method for controlling the permeation of gases into and out of the zeolite's microporous structure. This technique hinges on the principle of grafting the organosilane molecule onto the zeolite's surface, which can effectively block or regulate the passage of specific molecules. This approach has been investigated as a promising strategy for novel oxygen supply systems, where the storage and subsequent controlled release of molecular oxygen are critical.

Storage of Molecular Oxygen in Micropores

Research has demonstrated the potential of storing molecular oxygen within the micropores of mordenite (B1173385), a type of zeolite, through surface modification with this compound. sintef.no This process aims to create a "molecular trap" where oxygen can be held under pressure and released under specific conditions.

In a key study, a proton type of mordenite was impregnated with this compound. sintef.no This mixture was then heated to 150°C under a pressurized oxygen flow of 10 bar. sintef.no The intention of this step was to facilitate the silylation reaction on the zeolite surface while simultaneously filling the micropores with molecular oxygen. The experimental parameters are summarized in the table below.

| Parameter | Value |

| Zeolite Type | Proton Type Mordenite |

| Modifying Agent | This compound |

| Treatment Temperature | 150°C |

| Atmosphere | Pressurized Oxygen Flow |

| Pressure | 10 bar |

Experimental conditions for the storage of molecular oxygen in modified mordenite.

Following this oxygen-filling and modification process, the sample underwent deaeration to remove any residual oxygen from the dead space. Subsequently, when the oxygen-filled mordenite was heated to 230°C under an argon flow, a clear decrease in the rate of oxygen release was observed. sintef.no This finding suggests that the this compound effectively sealed the micropores, trapping the molecular oxygen within.

Further analysis provided evidence of a partial oxidation of the this compound. sintef.no The formation of a partially oxidized benzene species of the organosilane compound was detected, indicating that the oxygen discharged from the micropores reacted with the modifying agent. sintef.no While the direct extraction of free oxygen from the sealed micropores proved challenging, this research represents a significant step toward demonstrating the feasibility of storing molecular oxygen in zeolite micropores by effectively sealing the pore openings with this compound. sintef.no

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of 1,4-bis(hydroxydimethylsilyl)benzene, offering detailed insights into the connectivity and electronic environment of its constituent atoms. Multinuclear NMR approaches, including ¹H, ¹³C, and ²⁹Si NMR, are routinely employed to confirm the compound's identity and purity.

¹H NMR for Silyl (B83357) Group Attachment and Aromatic Protons

Proton (¹H) NMR spectroscopy is fundamental for verifying the key structural features of this compound. The spectrum is characterized by distinct signals corresponding to the protons of the dimethylsilyl groups and the aromatic ring. The methyl protons attached to the silicon atoms typically appear as a sharp singlet in the upfield region of the spectrum, generally between δ 0.2 and 0.4 ppm. gelest.com The chemical shift in this range is characteristic of methyl groups bonded to silicon.

The protons on the benzene (B151609) ring, due to the deshielding effect of the aromatic system, resonate significantly downfield. In the case of 1,4-substitution, a singlet is often observed for the aromatic protons, typically appearing around δ 7.2–7.5 ppm, confirming the symmetric nature of the molecule. gelest.com The integration of these signals provides a quantitative measure of the ratio of methyl to aromatic protons, further confirming the correct structure. The hydroxyl protons of the silanol (B1196071) groups can be observed as a broad singlet, the chemical shift of which is often variable and dependent on factors such as concentration and solvent.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si-CH₃ | 0.2 - 0.4 | Singlet |

| Ar-H | 7.2 - 7.5 | Singlet |

| Si-OH | Variable, Broad Singlet |

¹³C NMR for Carbon Environments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum displays distinct signals for the methyl carbons and the aromatic carbons. The methyl carbons attached to the silicon atoms are observed in the upfield region, typically at a chemical shift of around 0 to 2 ppm.

The aromatic carbons exhibit signals in the downfield region, characteristic of sp²-hybridized carbons in a benzene ring. Due to the symmetry of the 1,4-disubstituted ring, two signals are expected for the aromatic carbons. The carbon atoms directly bonded to the silyl groups (ipso-carbons) are observed at a different chemical shift compared to the other four equivalent aromatic carbons.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Si-CH₃ | 0 - 2 |

| Ar-C (ipso) | Downfield region, distinct signals |

| Ar-C |

²⁹Si NMR for Hydroxydimethylsilyl Groups and Polymer Structure

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the silicon environment in this compound and its subsequent polymers. For the monomer, a single resonance is expected for the two equivalent silicon atoms of the hydroxydimethylsilyl groups. This peak typically appears in the chemical shift range of δ -10 to -15 ppm. gelest.com

In the context of polymerization, where this compound serves as a monomer, ²⁹Si NMR is invaluable for characterizing the resulting polysiloxane structure. The formation of siloxane (Si-O-Si) bonds leads to a significant downfield shift in the ²⁹Si NMR spectrum. By analyzing the chemical shifts and intensities of the various silicon environments (e.g., end groups, linear units, and branched points), researchers can gain detailed insights into the polymer's microstructure, degree of condensation, and sequence distribution.

| Silicon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Si(CH₃)₂OH (Monomer) | -10 to -15 |

| Polymer Chain Units | Varies (downfield shift upon polymerization) |

Monitoring Reaction Progress by NMR

NMR spectroscopy is a highly effective method for monitoring the progress of reactions involving this compound, particularly its condensation to form polysiloxanes. By acquiring NMR spectra at different time intervals during the reaction, the consumption of the monomer and the formation of oligomers and polymers can be tracked in real-time.

In ¹H NMR, the disappearance of the silanol proton signal and changes in the chemical shifts of the methyl and aromatic protons can indicate the extent of the reaction. However, ²⁹Si NMR is often more informative for monitoring these condensation reactions. The decrease in the intensity of the monomer's characteristic ²⁹Si signal and the concurrent appearance and growth of new signals corresponding to the various siloxane linkages in the polymer provide a detailed kinetic profile of the polymerization process. This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to achieve the desired polymer structure and molecular weight.

X-Ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this method can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions.

Single-Crystal Analysis for Molecular Geometry

For similar structures, the silicon-aryl carbon bond lengths are typically around 1.87 Å. gelest.com The geometry around the silicon atom is expected to be tetrahedral. The crystal packing is likely to be influenced by hydrogen bonding between the hydroxyl groups of adjacent molecules, forming extended networks in the solid state. This hydrogen bonding plays a significant role in the physical properties of the compound, such as its melting point and solubility. The analysis would also reveal the torsion angles, providing information about the rotational orientation of the silyl groups relative to the benzene ring.

| Parameter | Expected Value |

|---|---|

| Si-C(aryl) Bond Length | ~1.87 Å |

| Geometry at Silicon | Tetrahedral |

| Key Intermolecular Interaction | Hydrogen bonding (O-H···O) |

Crystal Packing and Intermolecular Interactions

While a definitive single-crystal X-ray diffraction study for this compound is not widely available in the public domain, the crystal packing and intermolecular forces can be inferred from its molecular structure and studies of analogous compounds. The molecule's geometry, featuring a rigid central para-phenylene group flanked by two flexible hydroxydimethylsilyl groups, dictates its assembly in the solid state.

The primary intermolecular force governing the crystal packing is expected to be strong hydrogen bonding between the hydroxyl groups of the silanol moieties (-Si-OH). In crystalline structures of compounds containing silanol groups, these moieties typically form extended networks of O-H···O hydrogen bonds. These interactions can lead to the formation of various supramolecular structures, such as chains, ribbons, or sheets, significantly influencing the material's melting point and solubility.

Other Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the molecular structure and purity of this compound.

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The spectrum is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

A broad absorption band is typically observed in the 3200-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded silanol groups. The C-H stretching vibrations of the methyl groups attached to the silicon atoms appear as sharp peaks around 2960 cm⁻¹. The presence of the benzene ring is confirmed by several bands: C-H stretching vibrations just above 3000 cm⁻¹, and characteristic C=C stretching vibrations within the ring, typically seen as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.

A strong, sharp band attributed to the symmetric deformation of the Si-CH₃ groups (umbrella mode) is found near 1260 cm⁻¹. The para-substitution pattern on the benzene ring is indicated by the C-H out-of-plane bending (wagging) vibration, which gives rise to a strong absorption in the 800-840 cm⁻¹ range. shimadzu.com Finally, the Si-C (phenyl) stretching vibration contributes to a band typically located around 1135 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 (broad) | O-H stretch (H-bonded) | Silanol (Si-OH) |

| ~3050 | C-H stretch | Aromatic (C-H) |

| ~2960 | C-H stretch (asymmetric) | Methyl (Si-CH₃) |

| ~1590, ~1500 | C=C stretch | Aromatic Ring |

| ~1260 (strong) | CH₃ symmetric deformation | Si-CH₃ |

| ~1135 | Si-C stretch | Si-Phenyl |

| 800-840 (strong) | C-H out-of-plane bend | 1,4-disubstituted |

| 850-950 (broad) | Si-O stretch | Silanol (Si-O-H) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (226.42 g/mol ).

The fragmentation pattern is typically dominated by cleavages of the bonds attached to the silicon atoms. A common fragmentation pathway involves the loss of a methyl group (CH₃•), resulting in a significant [M-15]⁺ peak at m/z 211. Another possible fragmentation is the loss of a hydroxyl radical (•OH), leading to an [M-17]⁺ peak at m/z 209. Subsequent fragmentations could involve further loss of methyl groups or cleavage of the Si-C bond connecting the silyl group to the benzene ring. The presence of the aromatic ring leads to stable fragment ions, such as the phenylsilyl cation fragments. Analysis of the isotopic pattern, particularly the M+1 and M+2 peaks arising from the natural abundance of ¹³C and ²⁹Si/³⁰Si, can further confirm the elemental composition of the molecule and its fragments.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Description |

| 226 | [C₁₀H₁₈O₂Si₂]⁺ | Molecular Ion [M]⁺ |

| 211 | [C₉H₁₅O₂Si₂]⁺ | Loss of CH₃ [M-15]⁺ |

| 209 | [C₁₀H₁₇OSi₂]⁺ | Loss of OH [M-17]⁺ |

| 193 | [C₁₀H₁₅Si₂]⁺ | Loss of OH and H₂O [M-35]⁺ |

| 135 | [C₇H₉OSi]⁺ | [HO-Si(CH₃)₂-C₆H₄]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 75 | [HOSi(CH₃)₂]⁺ | Hydroxydimethylsilyl cation |

Thermal Analysis Techniques

Thermal analysis is critical for determining the suitability of this compound as a monomer for high-temperature applications.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. For this compound, the TGA curve would be expected to show high thermal stability, consistent with other silphenylene-based materials. researchgate.nettandfonline.com Significant weight loss would likely begin at temperatures well above its melting point, potentially in the range of 200-300°C or higher, depending on the atmosphere (inert or oxidative). researchgate.netmdpi.com

The degradation process may occur in multiple steps. An initial, minor weight loss could be attributed to the self-condensation of the silanol groups, releasing water. The major decomposition at higher temperatures would involve the cleavage of Si-C and C-C bonds in the molecular backbone.

Coupling the TGA instrument to an FTIR spectrometer (TGA-FTIR) allows for the real-time identification of the gaseous products evolved during decomposition. As the sample is heated, the evolved gases are transferred to the FTIR gas cell. For this compound, the TGA-FTIR analysis would likely detect water (H₂O) at lower temperatures from condensation reactions. At higher degradation temperatures, characteristic signatures of benzene, methane (B114726) (from methyl groups), and various volatile low-molecular-weight siloxanes would be expected in the FTIR spectra of the evolved gas. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal events such as melting, crystallization, and chemical reactions.

A typical DSC thermogram for this compound would show a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 133-136°C. gelest.com Following the melting endotherm, at higher temperatures, a broad exothermic peak would be expected. This exotherm represents the heat released during the polycondensation reaction of the silanol groups. This process, often referred to as curing, involves the formation of siloxane (Si-O-Si) bonds and the elimination of water, leading to the formation of an oligomer or polymer.

The onset temperature, peak maximum, and the area of this exothermic peak provide valuable information about the curing process. The area under the peak is proportional to the total enthalpy of the reaction (ΔH), which can be used to study the kinetics of polymerization and determine the extent of cure. By analyzing the DSC data, optimal curing temperatures and times can be established for the synthesis of silphenylene-siloxane polymers from this monomer.

Table 3: Expected Thermal Events in DSC Analysis of this compound

| Temperature Range (°C) | Event Type | Description |

| 133 - 136 | Endotherm | Melting of the crystalline solid. |

| >150 (Broad) | Exotherm | Curing reaction (polycondensation of silanol groups to form Si-O-Si bonds). |

Chromatographic Methods

In the research and development of materials derived from this compound, chromatographic techniques are indispensable for both monitoring the synthesis process and characterizing the final polymeric products. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a vital tool for analyzing volatile and semi-volatile compounds related to the polymerization process. For the crucial determination of polymer molecular weight and its distribution, Gel Permeation Chromatography (GPC) is the standard method employed.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Product Analysis and Monitoring

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques used to assess the purity of the this compound monomer and to monitor the progress of polymerization reactions. These methods are particularly effective for identifying and quantifying low molecular weight species, such as residual monomers, solvents, and volatile side-products.

In the synthesis of polysiloxanes, such as poly(tetramethyl-p-silphenylene siloxane), from this compound, GC-MS plays a critical role in quality control. The primary application is the detection and identification of cyclic siloxane oligomers, which are common byproducts of condensation polymerizations. The formation of these cyclic species can impact the final properties of the polymer, and their presence can be carefully monitored by GC-MS. The mass spectrometer detector provides definitive identification of these byproducts by comparing their mass spectra to known libraries. nih.gov